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molecular formula C10H17NO3 B8538413 N-cyclooctyloxamic acid

N-cyclooctyloxamic acid

Cat. No. B8538413
M. Wt: 199.25 g/mol
InChI Key: YAROIFXDTCEBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04187315

Procedure details

To a solution of cyclooctylamine (12.7 g., 0.10 mole) in chloroform (50 ml.) at 10°-20° C. is added dropwise ethyloxalyl chloride (6.83 g., 0.05 mole) in chloroform (50 ml.) over a period of 30 minutes. After stirring for 2 additional hours at 10° C., the mixture is washed with H2O (4×50 ml.), and the organic layer dried over Na2SO4. After filtration and evaporation an oil is obtained (11.3 g.). To the crude ethyl N-cyclooctyloxamate dissolved in ethanol (27 ml.) is added sodium (1.15 g., 0.05 mole) dissolved in absolute ethanol (35 ml.) and the mixture is stirred overnight. Following evaporation, the residue is dissolved in H2O (41 ml.) with heating, and the solution filtered while hot. The filtrate is acidified with 6 N HCl, and the resulting slurry cooled at ice temperature. The solid obtained by filtration is recrystallized from boiling H2O (100 ml.) to give N-cyclooctyloxamic acid, m.p. 115°-116° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(N)CCCCCCC1.CCC(C(Cl)=O)=O.[CH:17]1([NH:25][C:26](=[O:32])[C:27]([O:29]CC)=[O:28])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.[Na]>C(Cl)(Cl)Cl.C(O)C>[CH:17]1([NH:25][C:26](=[O:32])[C:27]([OH:29])=[O:28])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1 |^1:32|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
C1(CCCCCCC1)N
Name
Quantity
6.83 g
Type
reactant
Smiles
CCC(=O)C(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCC1)NC(C(=O)OCC)=O
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 additional hours at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is washed with H2O (4×50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation an oil
CUSTOM
Type
CUSTOM
Details
is obtained (11.3 g.)
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in H2O (41 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
the solution filtered while hot
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry cooled at ice temperature
CUSTOM
Type
CUSTOM
Details
The solid obtained by filtration
CUSTOM
Type
CUSTOM
Details
is recrystallized

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCC1)NC(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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